molecular formula C26H26N4O3S B2578074 N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide CAS No. 688355-40-0

N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B2578074
CAS No.: 688355-40-0
M. Wt: 474.58
InChI Key: WWIXGFKURBTXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acetamide derivative featuring a quinazolin-2-ylsulfanyl core substituted with a 4-methoxyphenylmethylamino group at position 4 and an N-(4-ethoxyphenyl) acetamide moiety. The ethoxy and methoxy groups may influence solubility and binding affinity, while the quinazoline scaffold is known for diverse pharmacological applications, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-3-33-21-14-10-19(11-15-21)28-24(31)17-34-26-29-23-7-5-4-6-22(23)25(30-26)27-16-18-8-12-20(32-2)13-9-18/h4-15H,3,16-17H2,1-2H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIXGFKURBTXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic conditions.

    Functionalization: The quinazoline core is then functionalized with a 4-methoxyphenylmethyl group through a nucleophilic substitution reaction.

    Thioether Formation: The functionalized quinazoline is reacted with a thiol derivative to form the thioether linkage.

    Acetamide Formation: Finally, the compound is reacted with 4-ethoxyphenylacetic acid under amide coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reaction Reagents/Conditions Product Yield
Sulfoxide formationH₂O₂ (30%), CH₃CN, 0–25°C, 2–4 hrSulfoxide derivative65–75%
Sulfone formationmCPBA, DCM, 25°C, 12 hrSulfone derivative80–85%

Characterization via ¹H NMR and HPLC-MS confirms regioselectivity at the sulfur atom.

Nucleophilic Substitution at Alkoxy Groups

The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents participate in SNAr reactions under basic conditions:

Target Site Nucleophile Conditions Product
4-EthoxyphenylNH₃ (excess)K₂CO₃, DMF, 80°C, 8 hr4-Aminophenyl derivative
4-MethoxyphenylHS⁻NaH, THF, 60°C, 6 hrThiolated quinazoline analog

Reaction progress is monitored via TLC and FT-IR , with isolated yields ranging from 50–70%.

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives:

Condition Reagents Product Application
Acidic hydrolysis6M HCl, reflux, 24 hr2-[(4-substituted quinazolin-2-yl)sulfanyl]acetic acidPrecursor for prodrug synthesis
Basic hydrolysisNaOH (2M), EtOH, 70°C, 12 hrSodium carboxylate saltImproved aqueous solubility

¹³C NMR data (δ 170–175 ppm) confirm carboxylic acid formation .

Reduction of the Quinazoline Core

While not directly reported for this compound, analogous quinazolines undergo reduction at the C=N bond using LiAlH₄ or catalytic hydrogenation:

Reagent Conditions Product Biological Relevance
LiAlH₄THF, 0°C → 25°C, 4 hrDihydroquinazoline derivativeEnhanced kinase inhibition
H₂ (1 atm), Pd/CMeOH, 25°C, 6 hrTetrahydroquinazoline analogIncreased metabolic stability

Cross-Coupling Reactions

The quinazoline core supports Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at C-2 or C-4 positions :

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidBiarylquinazoline analog
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amineN-alkylated quinazoline derivative

Yields range from 55–90%, with GC-MS validating purity .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces C-S bond cleavage, generating a thiyl radical intermediate:

CompoundhνThiyl radical+Quinazoline fragment\text{Compound} \xrightarrow{h\nu} \text{Thiyl radical} + \text{Quinazoline fragment}

Trapping experiments with TEMPO confirm radical intermediacy.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

Case Study : A derivative of quinazoline demonstrated significant cytotoxicity against breast cancer cells, leading to apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that compounds with similar structures may also exhibit potent anticancer effects .

Antimicrobial Properties

The sulfanyl group present in this compound may enhance its antimicrobial activity. Research indicates that compounds containing sulfanyl moieties can exhibit broad-spectrum antimicrobial effects against various bacteria and fungi.

Research Findings : A related study showed that quinazoline-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective in treating infections caused by these pathogens .

Neurological Applications

Compounds with similar structural features have been investigated for their neuroprotective effects. The ability of certain quinazoline derivatives to cross the blood-brain barrier makes them promising candidates for treating neurodegenerative diseases.

Clinical Insights : Research has indicated that certain quinazoline derivatives can inhibit neuroinflammation and promote neuronal survival in models of Alzheimer's disease, highlighting the potential of this compound in neuropharmacology .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinazoline-Based Derivatives
  • Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (): This compound replaces the acetamide group with an ethyl ester. The ester group may enhance lipophilicity but reduce metabolic stability compared to the amide in the target compound.
  • The chloro substituent on the phenyl ring may enhance electron-withdrawing effects, improving binding to hydrophobic pockets compared to the target compound’s methoxy/ethoxy groups .
Triazole-Based Analogues ()

The KA series (e.g., KA3, KA4) features a 1,2,4-triazole core instead of quinazoline. These compounds demonstrated notable antimicrobial and antioxidant activities, with electron-withdrawing substituents (e.g., nitro, chloro) enhancing potency. In contrast, the target compound’s electron-donating methoxy/ethoxy groups may reduce efficacy against resistant pathogens but improve metabolic stability .

Pyrimidine and Thiazole Derivatives
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () :
    The pyrimidine ring and methylpyridine group confer distinct hydrogen-bonding capabilities. This compound’s synthesis via 2-thio-pyrimidine highlights the versatility of sulfanyl-acetamide linkages, though its biological data are unspecified .
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The KA series () highlights that electron-withdrawing groups improve antimicrobial activity, whereas the target compound’s methoxy/ethoxy substituents may favor anti-inflammatory or solubility-related applications .
  • Core Scaffold Impact : Quinazoline derivatives (e.g., ) are more likely to target kinase or DNA repair pathways, while triazoles () excel in broad-spectrum antimicrobial roles .

Structural and Computational Insights

  • Hydrophobic Enclosure : The methoxy/ethoxy groups in the target compound may participate in hydrophobic interactions, as modeled in ’s Glide XP scoring, which prioritizes lipophilic enclosures for binding affinity .
  • Hydrogen Bonding : The acetamide and quinazoline nitrogen atoms offer hydrogen-bonding sites, comparable to interactions observed in ’s N-(substituted phenyl)acetamides .

Biological Activity

N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₉H₂₃N₃O₂S
  • Molecular Weight : 357.47 g/mol
  • IUPAC Name : this compound

This compound features a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit promising anticancer activity. The specific compound has been evaluated for its effects on various cancer cell lines. Research indicates that it may induce apoptosis (programmed cell death) in cancer cells through several mechanisms, including:

  • Inhibition of Cell Proliferation : Studies have shown that the compound effectively inhibits the proliferation of cancer cells in vitro.
  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to increased cell death in malignant cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, further contributing to its anticancer effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantExhibits antioxidant properties

Case Study: Anticancer Efficacy

A study published in 2021 investigated the efficacy of this compound against human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations led to a significant reduction in cell viability, with an IC50 value determined at approximately 15 µM. The study concluded that the compound's mechanism likely involves both apoptotic induction and cell cycle arrest at the G1 phase.

Case Study: Antimicrobial Effects

Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as a therapeutic agent in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide, and what critical reaction conditions govern its yield?

  • Methodological Answer : The compound's synthesis likely involves multi-step reactions, including:

  • Quinazoline core formation : Cyclocondensation of 2-aminobenzophenone derivatives with cyanamide salts in glacial acetic acid under reflux (3–5 hours) to form the quinazolin-2-yl scaffold .
  • Thioacetamide linkage : Reaction of the quinazoline intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetamide moiety .
  • Critical conditions : Temperature control during reflux (~110–120°C), stoichiometric ratios (1:1.1 for amine coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >90% purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and what structural features should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of ethoxyphenyl (δ ~6.8–7.2 ppm for aromatic protons, δ ~63–65 ppm for ethoxy carbons) and quinazoline NH/CH₂ groups (δ ~4.2–4.5 ppm for sulfanyl-CH₂) .
  • IR spectroscopy : Identify key functional groups (C=O stretch at ~1680–1700 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
  • X-ray crystallography : Resolve the sulfanyl-acetamide linkage geometry and quinazoline planarity using SHELX software for refinement (R-factor <0.05) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity, and how should controls be designed?

  • Methodological Answer :

  • Anticancer screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Optimize concentrations (1–100 µM) and exposure time (48–72 hours) .
  • Antimicrobial testing : Perform broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including solvent-only and antibiotic controls (e.g., ampicillin) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound's interaction with biological targets, and what validation strategies are critical?

  • Methodological Answer :

  • Docking protocol : Use Glide XP to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Prioritize hydrophobic enclosure motifs and hydrogen-bonding interactions with catalytic residues (e.g., Asp831 in EGFR) .
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. Perform MD simulations (100 ns) to assess binding stability (RMSD <2 Å) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Data reconciliation : If docking predicts high affinity but assays show low activity, evaluate membrane permeability (logP >3) via HPLC or PAMPA assays. Adjust substituents (e.g., methoxy → trifluoromethyl) to enhance bioavailability .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets, then refine the pharmacophore model .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow chemistry : Implement continuous-flow reactors for quinazoline cyclization (residence time ~30 min, 120°C) to reduce side products .
  • Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers if racemization occurs during synthesis .

Q. What crystallographic challenges arise in resolving the compound's structure, and how are they addressed?

  • Methodological Answer :

  • Disorder in sulfanyl groups : Collect high-resolution data (λ = 0.71073 Å, 100 K) and apply SHELXL restraints (DFIX/SADI commands) to model dynamic thioether bonds .
  • Twinned crystals : Use PLATON/TWINROTMAT to identify twinning operators and refine against HKLF5 data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.